molecular formula C40H81NO8P+ B1200452 Dipalmitoyl phosphatidylcholine

Dipalmitoyl phosphatidylcholine

Cat. No. B1200452
M. Wt: 735 g/mol
InChI Key: KILNVBDSWZSGLL-KXQOOQHDSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-di-O-palmitoyl-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine(1+) in which both acyl groups are palmitoyl. It has a role as an epitope.
Synthetic phospholipid used in liposomes and lipid bilayers to study biological membranes. It is also a major constituent of PULMONARY SURFACTANTS.

Scientific Research Applications

  • Lubrication and Adhesion Prevention in Tendons : DPPC, as a highly surface-active polar lipid, has potential as a boundary lubricant in synovial joints. Research shows that a mixture of DPPC and sodium hyaluronate significantly reduces friction in rabbit flexor tendons and prevents postoperative adhesion, suggesting its role in improving tendon lubrication and preventing adhesion formation after tendon injury (Moro‐oka, Miura, Mawatari, Kawano, Nakanishi, Higaki, & Iwamoto, 2000).

  • Interaction with Particles at the Air-Water Interface : DPPC monolayers' interaction with sub-micron particles can alter their microstructure. This study found that the addition of negatively charged particles to DPPC Langmuir monolayers changes their hysteresis areas and domain formation, which could have implications in various fields including drug delivery and material science (Farnoud & Fiegel, 2012).

  • Skin Applications : DPPC, in combination with dihexanoyl phosphatidylcholine (DHPC), forms nanoaggregates (bicelles) that can penetrate and reinforce the skin's stratum corneum. This property makes DPPC/DHPC bicelles a promising tool for various skin applications (Barbosa-Barros, de la Maza, Estelrich, Linares, Feliz, Walther, Pons, & López, 2008).

  • Effect of Ions on DPPC Bilayer : The study of how different ions affect the structure of a DPPC bilayer is crucial for understanding cell membrane dynamics. This research suggests that ions like Li+, Na+, and Ca2+ bind to lipid-head oxygens of DPPC, influencing lipid order and the electrostatic potential across the bilayer (Cordomí, Edholm, & Pérez, 2008).

  • Analysis of Phosphatidylcholine Hydrolysis Products : An important aspect of DPPC research involves analyzing its hydrolysis products. A developed high-performance liquid chromatography method for this analysis can aid in understanding DPPC's behavior and applications in different environments (Kiełbowicz, Smuga, Gładkowski, Chojnacka, & Wawrzeńczyk, 2012).

properties

Product Name

Dipalmitoyl phosphatidylcholine

Molecular Formula

C40H81NO8P+

Molecular Weight

735 g/mol

IUPAC Name

2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/p+1/t38-/m1/s1

InChI Key

KILNVBDSWZSGLL-KXQOOQHDSA-O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC

synonyms

1,2 Dihexadecyl sn Glycerophosphocholine
1,2 Dipalmitoyl Glycerophosphocholine
1,2 Dipalmitoylphosphatidylcholine
1,2-Dihexadecyl-sn-Glycerophosphocholine
1,2-Dipalmitoyl-Glycerophosphocholine
1,2-Dipalmitoylphosphatidylcholine
Dipalmitoyl Phosphatidylcholine
Dipalmitoylglycerophosphocholine
Dipalmitoyllecithin
Dipalmitoylphosphatidylcholine
Phosphatidylcholine, Dipalmitoyl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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